molecular formula C10H15BrF2N2O B2668600 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856020-19-3

4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole

Cat. No. B2668600
CAS RN: 1856020-19-3
M. Wt: 297.144
InChI Key: ARNVGXSMOAGXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves its binding to the ATP-binding site of protein kinases. This binding inhibits the activity of the kinase, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has a selective inhibitory effect on certain protein kinases. This inhibition can lead to downstream effects on cellular processes such as cell proliferation, migration, and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments include its selectivity for certain protein kinases and its potential as a tool for studying the role of these kinases in cellular processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its effects on cellular processes.

Future Directions

For research include the development of more selective inhibitors and the study of downstream effects on cellular processes.

Synthesis Methods

The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves several steps. The first step is the reaction of 2,2-difluoroethylamine with 4-bromo-3-chloro-1H-pyrazole in the presence of a base. This reaction produces 4-bromo-1-(2,2-difluoroethyl)-3-chloro-1H-pyrazole. The next step involves the reaction of this intermediate with isobutyl chloroformate in the presence of a base to produce 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxycarbonyl)-1H-pyrazole. Finally, the reaction of this intermediate with methanol in the presence of a base produces 4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole.

Scientific Research Applications

4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool in the study of protein kinases. This compound has been shown to selectively inhibit certain protein kinases, making it a valuable tool for studying the role of these kinases in cellular processes.

properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrF2N2O/c1-7(2)5-16-6-9-8(11)3-15(14-9)4-10(12)13/h3,7,10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNVGXSMOAGXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.